molecular formula C14H10F2NNaO3S B1670565 Diflumidone sodium CAS No. 22737-01-5

Diflumidone sodium

Cat. No.: B1670565
CAS No.: 22737-01-5
M. Wt: 333.29 g/mol
InChI Key: HVBBVDWXAWJQSV-UHFFFAOYSA-N
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Description

Diflumidone sodium is a non-steroidal anti-inflammatory agent known for its ability to reduce inflammation and pain. It is chemically represented by the formula C14H11F2NNaO3S and has a molecular weight of 334.29 g/mol . This compound is primarily used in scientific research due to its anti-inflammatory properties.

Preparation Methods

The synthesis of diflumidone sodium involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of fluorine atoms via halogenation reactions.

    Step 3: Conversion to the sodium salt form through neutralization with sodium hydroxide.

Industrial production methods may involve optimization of these steps to increase yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Diflumidone sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diflumidone sodium has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and inflammation.

    Medicine: Explored for potential therapeutic uses in treating inflammatory conditions.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations.

Mechanism of Action

The mechanism of action of diflumidone sodium involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Diflumidone sodium is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and indomethacin. it is unique in its specific chemical structure and the presence of fluorine atoms, which may contribute to its distinct pharmacological properties. Similar compounds include:

    Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.

    Indomethacin: A potent NSAID used for treating severe inflammatory conditions.

    Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

This compound stands out due to its specific molecular configuration and the presence of fluorine atoms, which may enhance its anti-inflammatory activity and stability .

Properties

IUPAC Name

sodium;(3-benzoylphenyl)-(difluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2NO3S.Na/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h1-9,14H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBBVDWXAWJQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N-]S(=O)(=O)C(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22736-85-2 (Parent)
Record name Diflumidone sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22737-01-5
Record name Diflumidone sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIFLUMIDONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLB7019Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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